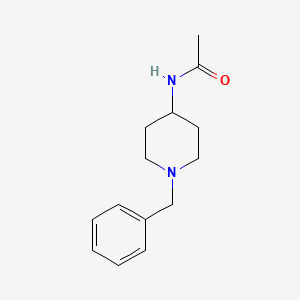

N-(1-benzylpiperidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(17)15-14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKZVCOKJFOTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505380 | |

| Record name | N-(1-Benzylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-23-1 | |

| Record name | N-(1-Benzylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoinformatic Characterization of N 1 Benzylpiperidin 4 Yl Acetamide and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The primary and most well-documented method for the synthesis of N-(1-benzylpiperidin-4-yl)acetamide involves the acylation of 1-benzyl-4-aminopiperidine. This reaction is a classical example of nucleophilic acyl substitution.

Typically, the synthesis commences with the reaction of 1-benzyl-4-aminopiperidine with an appropriately substituted phenylacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The reaction mechanism proceeds through the nucleophilic attack of the primary amine of 1-benzyl-4-aminopiperidine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond.

A variety of analogues have been synthesized using this fundamental approach by modifying the starting materials. For instance, a range of N-(1-benzylpiperidin-4-yl)arylacetamides has been prepared by utilizing different substituted arylacetyl chlorides. nih.gov This straightforward and versatile method allows for the systematic exploration of structure-activity relationships.

In a related synthetic strategy, the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a precursor for Fentanyl-based analgesics, has been reported. nih.gov This synthesis starts with the condensation of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one, followed by reduction of the resulting hydrazone. nih.gov

Exploration of Novel Synthetic Approaches and Derivatization Strategies

The quest for compounds with enhanced biological activity and improved pharmacokinetic profiles has spurred the exploration of novel synthetic routes and derivatization strategies for this compound and its analogues.

One key area of exploration involves the modification of the aromatic rings of the parent compound. Studies have shown that replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems, such as thiophene, naphthyl, or indole (B1671886), can be achieved without a significant loss of affinity for certain biological targets. nih.gov Conversely, the introduction of imidazole (B134444) or pyridyl rings has been shown to drastically reduce affinity for sigma-1 receptors. nih.gov

Derivatization strategies have also focused on substitutions on the benzyl (B1604629) group's aromatic ring. Halogen substitutions on this ring, as well as on the phenylacetamide moiety, have been shown to influence the affinity for sigma receptors. nih.gov

Furthermore, more significant structural modifications have been explored. For example, a novel class of delta opioid receptor agonists was developed by replacing the piperazine (B1678402) ring in known ligands with a piperidine (B6355638) ring containing an exocyclic carbon-carbon double bond, a structural motif that could be conceptually applied to the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. While specific literature on the green synthesis of this compound is limited, general green chemistry approaches for the synthesis of its precursors, namely N-substituted piperidones and amides, are highly relevant.

The synthesis of 1-benzyl-4-piperidone, a key starting material, can be approached using greener methods that offer advantages over the classical Dieckmann condensation. researchgate.netfigshare.comnih.gov These approaches focus on improved atom economy, reduction of solvent use, and minimization of waste streams. designer-drug.com For example, the direct alkylation of 4-piperidone (B1582916) under mildly basic conditions represents a more efficient, one-pot process. designer-drug.com

Regarding the amide bond formation, traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk Green alternatives focus on catalytic methods. ucl.ac.ukresearchgate.net For instance, the use of boric acid as a catalyst in a solvent-free reaction between a carboxylic acid and urea (B33335) presents a simple and efficient procedure for amide synthesis. bohrium.comsemanticscholar.org Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B, also offer a sustainable route to amide bond formation under mild conditions. nih.gov These principles could be applied to the synthesis of this compound to develop a more environmentally benign process.

Computational Design and Prediction of Synthetic Accessibility

The rational design of novel molecules with desired biological activities is greatly aided by computational tools. In the context of this compound and its analogues, computational methods can be employed to design new derivatives and predict their ease of synthesis.

The prediction of synthetic accessibility (SA) is a critical step in virtual screening and de novo drug design to ensure that computationally designed molecules are synthetically feasible. nih.govcbirt.net Various computational models have been developed to estimate SA, often based on the analysis of large databases of known compounds and reactions. mdpi.comresearchgate.netacs.org These tools can analyze a molecule's structure and provide a score that reflects its synthetic complexity. For instance, methods like SAscore are based on the frequency of molecular fragments in large chemical databases. mdpi.com More advanced methods utilize machine learning and graph neural networks to learn from vast amounts of reaction data and predict synthetic tractability with higher accuracy. acs.org Such tools could be applied to a virtual library of this compound analogues to prioritize candidates for synthesis.

Chemoinformatic Analysis of Structural Features Relevant to Biological Activity

Chemoinformatic analysis plays a crucial role in understanding the relationship between the chemical structure of a molecule and its biological activity (SAR). For this compound and its analogues, extensive SAR studies have been conducted, particularly concerning their activity as sigma receptor ligands. nih.govacs.orgacs.org

These studies have revealed several key structural features that influence binding affinity and selectivity. For example, substitutions on the phenylacetamide aromatic ring have a significant impact. nih.govacs.org Generally, 3-substituted compounds exhibit higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov The nature of the substituent is also critical; halogen substitution tends to increase affinity for sigma-2 receptors, while electron-donating groups often lead to weaker affinity. nih.gov

Comparative Molecular Field Analysis (CoMFA) has been used to further elucidate these relationships, indicating that the electrostatic properties of the substituents on the phenylacetamide ring are a strong determinant of binding to sigma-1 receptors. nih.gov Chemoinformatic tools are also employed to analyze the three-dimensional properties of these molecules, such as their shape and conformational flexibility, which are crucial for receptor binding. nih.govacs.orgrsc.orgwhiterose.ac.uk The development of pharmacophore models, which define the essential spatial arrangement of functional groups required for biological activity, is a key output of such analyses and guides the design of new, more potent, and selective ligands. nih.govnih.govacs.orgresearchgate.net

Molecular Structure, Conformational Dynamics, and Theoretical Chemistry of N 1 Benzylpiperidin 4 Yl Acetamide

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of N-(1-benzylpiperidin-4-yl)acetamide, characteristic absorption bands would be expected for the amide functional group, including the N-H stretching and bending vibrations, as well as the C=O (amide I) and C-N (amide II) stretching vibrations. nih.gov The aromatic C-H and C=C stretching vibrations of the benzyl (B1604629) group, along with the aliphatic C-H stretching of the piperidine (B6355638) ring and the acetyl methyl group, would also be prominent features.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation. In the mass spectrum of this compound, the molecular ion peak would confirm its molecular weight. Tandem mass spectrometry (MS/MS) experiments could be employed to induce fragmentation, leading to characteristic daughter ions that would further corroborate the proposed structure. For instance, cleavage of the benzylic bond or fragmentation of the piperidine ring would produce predictable fragment ions.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group, piperidine ring protons, benzyl methylene protons, acetamide (B32628) NH proton, and acetyl methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, piperidine ring carbons, benzyl methylene carbon, amide carbonyl carbon, and acetyl methyl carbon. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), 3100-3000 (Aromatic C-H stretch), 3000-2800 (Aliphatic C-H stretch). |

| Mass Spectrometry | Molecular ion peak corresponding to C14H20N2O. Characteristic fragments from cleavage of the benzyl-piperidine bond and piperidine ring opening. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of this compound. The B3LYP functional combined with a 6-31G* basis set is a commonly used and reliable method for such investigations. researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the aromatic ring, while the LUMO may be distributed over the amide group, particularly the carbonyl carbon.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov For this compound, the MEP map would show regions of negative potential (electron-rich) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-deficient) would be expected around the hydrogen atoms, particularly the amide N-H, making them sites for nucleophilic interaction.

Table 2: Theoretical Electronic Properties of this compound (Qualitative Predictions)

| Property | Predicted Characteristics |

|---|---|

| HOMO | Likely localized on the piperidine nitrogen, amide nitrogen, and the benzyl aromatic ring. |

| LUMO | Likely centered on the amide carbonyl group and the aromatic ring. |

| HOMO-LUMO Gap | Expected to be in a range typical for organic molecules, indicating moderate reactivity. |

| MEP | Negative potential around the carbonyl oxygen and nitrogen atoms; positive potential around the N-H proton. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine ring and the rotational freedom around several single bonds in this compound give rise to a complex conformational landscape.

Conformational Analysis: The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The substituents on the piperidine ring can be in either axial or equatorial positions. For the 1,4-disubstituted piperidine ring in this molecule, the diequatorial conformation is expected to be the most stable due to minimized steric hindrance. Rotations around the C-N bond of the acetamide group (cis/trans isomerism) and the bond connecting the piperidine ring to the nitrogen of the acetamide group also contribute to the conformational diversity. A potential energy surface (PES) scan, performed using computational methods, can map the energy changes associated with these rotations, identifying the most stable conformers and the energy barriers between them. uni-muenchen.deresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations can provide a dynamic picture of the conformational behavior of this compound over time. By simulating the molecule in a solvent environment, such as water, at a given temperature, MD simulations can explore the accessible conformational space and the transitions between different conformations. These simulations can reveal the preferred orientations of the benzyl and acetamide groups relative to the piperidine ring and how these are influenced by the surrounding solvent molecules.

Intermolecular Interactions and Solvation Effects

The chemical and physical properties of this compound are significantly influenced by its interactions with other molecules, including itself and solvent molecules.

Intermolecular Interactions: In the solid state, this compound molecules are expected to be held together by a network of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These hydrogen bonds can lead to the formation of chains or more complex three-dimensional structures in the crystal lattice. researchgate.net

Solvation Effects: In solution, the conformation and electronic properties of this compound can be influenced by the solvent. Polar solvents can stabilize charged or polar regions of the molecule through dipole-dipole interactions and hydrogen bonding. The Polarizable Continuum Model (PCM) is a computational method that can be used to model the effects of a solvent on the molecule's properties without explicitly including solvent molecules in the calculation. nih.gov This approach can provide insights into how the solvent environment affects the relative energies of different conformers and the electronic structure of the molecule. For instance, in a polar solvent like water, conformations that expose the polar amide group to the solvent may be favored.

Pharmacological Profiling and Receptor Interactions of N 1 Benzylpiperidin 4 Yl Acetamide

Elucidation of Molecular Targets: Focus on Sigma Receptors (Sigma-1, Sigma-2)

N-(1-benzylpiperidin-4-yl)acetamide and its analogues have been extensively evaluated for their binding properties at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Research consistently demonstrates that this class of compounds exhibits a higher affinity for the σ₁ receptor compared to the σ₂ receptor. The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displays a high affinity and selectivity for σ₁ receptors, with a reported Ki value of 3.90 nM for σ₁ and 240 nM for σ₂ receptors. researchgate.net

The structural framework of this compound is composed of a benzyl (B1604629) group, a piperidine (B6355638) ring, and an acetamide (B32628) moiety. Modifications to these components have been systematically explored to understand their impact on receptor affinity and selectivity. For instance, replacing the phenyl ring of the phenylacetamide portion with other aromatic systems like thiophene, naphthyl, or indole (B1671886) does not significantly alter the affinity for the σ₁ receptor. nih.govresearchgate.netacs.org However, the introduction of an imidazole (B134444) or pyridyl ring in the same position leads to a more than 60-fold decrease in affinity for σ₁ receptors and a negligible affinity for σ₂ receptors. nih.govresearchgate.netacs.org

Substitutions on the aromatic ring of the benzyl group generally result in a similar or slightly reduced affinity for σ₁ receptors. nih.govresearchgate.netacs.org Interestingly, the introduction of halogen atoms on both the phenylacetamide and benzyl aromatic rings leads to a comparable affinity for σ₁ receptors but a notable increase in affinity for σ₂ receptors. nih.govresearchgate.netacs.org Furthermore, these phenylacetamide analogues have been shown to lack binding affinity for dopamine (B1211576) D2 and D3 receptors. researchgate.netnih.gov

| Compound | Substitution | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (σ₂/σ₁) | Reference |

|---|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Unsubstituted | 3.90 | 240 | 61.5 | researchgate.net |

| 2-fluoro-substituted analogue | 2-F on phenylacetamide ring | 3.56 | 667 | 187.4 | researchgate.net |

| Analogue with thiophene | Thiophene replacing phenylacetamide ring | No significant change | - | - | nih.govresearchgate.netacs.org |

| Analogue with naphthyl | Naphthyl replacing phenylacetamide ring | No significant change | - | - | nih.govresearchgate.netacs.org |

| Analogue with indole | Indole replacing phenylacetamide ring | No significant change | - | - | nih.govresearchgate.netacs.org |

| Analogue with imidazole | Imidazole replacing phenylacetamide ring | >60-fold loss in affinity | No significant binding | - | nih.govresearchgate.netacs.org |

| Analogue with pyridyl | Pyridyl replacing phenylacetamide ring | >60-fold loss in affinity | No significant binding | - | nih.govresearchgate.netacs.org |

Receptor Binding Kinetics and Thermodynamics

While extensive data exists on the equilibrium binding affinities (Ki) of this compound and its derivatives for sigma receptors, detailed studies on their binding kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and thermodynamic parameters (Gibbs free energy, ΔG, enthalpy, ΔH, and entropy, ΔS) are not widely available in the current scientific literature. Such studies would provide deeper insights into the mechanism of interaction, including the speed at which the ligand binds to and dissociates from the receptor, and the thermodynamic forces driving the binding event.

Agonist, Antagonist, and Modulatory Activity at Relevant Receptors

The functional activity of the this compound series at sigma receptors has been an area of investigation. While the parent compound and its derivatives are often referred to as "ligands," this term does not specify their functional effect. Some reports have described N-(1-benzylpiperidin-4-yl)arylacetamides as potent agonists at the sigma receptor. acs.org In contrast, a specific derivative, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, has been identified as a σ₁ receptor antagonist. This compound has been shown to reduce neuropathic nociception through its antagonistic action at the σ₁ receptor. The lack of reliable in vitro assays to definitively establish the agonist or antagonist properties of sigma receptor ligands often necessitates the use of behavioral models to infer their functional activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the relationship between the chemical structure of this compound derivatives and their biological activity. Hansch-type QSAR studies have examined the influence of substitutions on the phenylacetamide aromatic ring on the binding affinity at both σ₁ and σ₂ receptors. researchgate.net

These analyses have revealed that for several substituted analogues (Cl, Br, F, NO₂, and OMe), the selectivity for σ₁ receptors follows the trend of 3-substituted > 2-substituted ≈ 4-substituted. researchgate.net Halogen substitution on the aromatic ring generally leads to an increased affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors. researchgate.net Conversely, the introduction of electron-donating groups like OH, OMe, or NH₂ results in weak or negligible affinity for σ₂ receptors, coupled with a moderate affinity for σ₁ receptors. researchgate.net

Comparative molecular field analysis (CoMFA) has further highlighted that the electrostatic properties of substituents on the phenylacetamide aromatic ring are a strong determinant of binding to σ₁ receptors. nih.govresearchgate.netacs.org These QSAR models provide valuable predictive tools for the design of new derivatives with desired affinity and selectivity profiles.

| Structural Modification | Effect on σ₁ Affinity | Effect on σ₂ Affinity | Key Finding | Reference |

|---|---|---|---|---|

| 3-substitution on phenylacetamide ring (Cl, Br, F, NO₂, OMe) | Generally higher affinity | Generally higher affinity | Optimal position for enhancing affinity at both receptors. | researchgate.net |

| Halogen substitution on aromatic ring | Similar affinity | Increased affinity | Enhances σ₂ receptor binding. | researchgate.net |

| Electron-donating groups (OH, OMe, NH₂) on aromatic ring | Moderate affinity | Weak or negligible affinity | Increases selectivity for σ₁ over σ₂ receptors. | researchgate.net |

| Electrostatic properties of substituents on phenylacetamide ring | Strongly influences binding | - | A critical factor for σ₁ receptor interaction. | nih.govresearchgate.netacs.org |

Ligand Efficiency and Lipophilicity Studies in Receptor Interactions

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound by relating its potency to its physicochemical properties. While specific LE and LLE data for this compound are not extensively reported in the literature, the principles of these metrics are crucial for understanding the drug-like potential of this chemical series. LE provides a measure of the binding energy per non-hydrogen atom, while LLE relates potency to lipophilicity (logP or logD). The goal is generally to maximize potency while maintaining an optimal level of lipophilicity to ensure favorable pharmacokinetic and safety profiles.

Cellular and Subcellular Mechanisms of Action of N 1 Benzylpiperidin 4 Yl Acetamide

Modulation of Intracellular Signaling Pathways

The interaction of N-(1-benzylpiperidin-4-yl)acetamide with sigma receptors is expected to trigger a cascade of intracellular signaling events. Sigma-1 receptors, in particular, are known as "chaperone proteins" at the endoplasmic reticulum (ER) and can modulate the activity of various signaling molecules. nih.govnih.gov

Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and subsequently influence several key pathways. frontiersin.org This includes the modulation of calcium signaling between the ER and mitochondria, a critical process for cellular energy homeostasis and function. nih.govmdpi.com Furthermore, sigma-1 receptor activation has been linked to the phosphorylation and activation of protein kinases such as Akt and extracellular signal-regulated kinase (ERK), which are central to cell survival and plasticity. nih.gov It can also enhance the activity of NMDA receptors, which are crucial for synaptic transmission and plasticity. nih.gov

Sigma-2 receptor ligands have been shown to impact signaling pathways related to cell growth and proliferation, notably by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to the induction of autophagy and cell death. nih.gov

Table 1: Representative Sigma Receptor Ligands and their Effects on Signaling Pathways

| Ligand | Receptor Target(s) | Affected Signaling Pathway | Cellular Outcome | Reference |

| (+)-Pentazocine | σ1 Agonist | Ca2+ signaling, Akt, ERK | Neuroprotection, Neurite outgrowth | nih.govnih.gov |

| SV119 | σ2 Ligand | Inhibition of mTOR pathway | Induction of autophagy | nih.gov |

| PRE-084 | σ1 Agonist | BDNF/TrkB signaling | Promotion of synaptic plasticity | nih.gov |

| Siramesine (B1662463) | σ2 Ligand | Inhibition of mTOR pathway | Induction of autophagy and cell death | nih.gov |

Effects on Cellular Viability and Proliferation

The dual interaction of this compound with both sigma-1 and sigma-2 receptors suggests a complex influence on cell fate. The ultimate effect on cellular viability and proliferation likely depends on the cell type, the concentration of the compound, and the relative expression levels of the two sigma receptor subtypes.

Sigma-1 receptor activation is generally considered to be pro-survival and neuroprotective. nih.gov For instance, the N-(benzylpiperidin)phenylacetamide analog, LS-1-137, has been shown to protect neuronal cells from glutamate-induced cell death. nih.gov This protective effect is thought to be mediated by the stabilization of calcium homeostasis and the activation of pro-survival signaling cascades. nih.gov

Conversely, sigma-2 receptors are highly expressed in proliferating tumor cells, and ligands for this receptor often exhibit anti-proliferative and pro-apoptotic effects. wikipedia.orgacs.org The binding of agonists to the sigma-2 receptor can trigger caspase-3 activation and subsequent programmed cell death. wikipedia.org Studies with various sigma-2 ligands have demonstrated their ability to induce DNA fragmentation and PARP-1 cleavage, both hallmarks of apoptosis, in cancer cell lines such as the mouse breast cancer cell line EMT-6 and the human melanoma cell line MDA-MB-435. nih.gov

Table 2: Effects of Sigma Ligands on Cellular Viability and Proliferation in Different Cell Lines

| Cell Line | Ligand | Receptor Target | Effect | IC50 Value | Reference |

| HT-22 (neuronal) | LS-1-137 | σ1 Agonist | Protection from glutamate-induced death | Not Applicable | nih.gov |

| EMT-6 (breast cancer) | WC-26, SV119, RHM-138 | σ2 Ligands | Induction of apoptosis | Not Reported | nih.gov |

| MDA-MB-435 (melanoma) | WC-26, SV119, RHM-138 | σ2 Ligands | Induction of apoptosis | Not Reported | nih.gov |

| MCF-7 (breast cancer) | Siramesine | σ2 Ligand | Induction of autophagy and cell death | Not Reported | nih.gov |

| SK-N-SH (neuroblastoma) | CM764 | σ2 Ligand | Stimulation of glycolysis | Not Applicable | nih.gov |

Interactions with Organelle Function (e.g., Endoplasmic Reticulum, Mitochondria)

Sigma receptors are strategically located at the interface between the endoplasmic reticulum and mitochondria, a region known as the mitochondria-associated membrane (MAM). nih.gov This positioning allows them to play a crucial role in regulating the function of both organelles.

Sigma-2 receptor ligands have been observed to directly impact mitochondrial integrity. Electron microscopy studies have revealed that treatment with sigma-2 ligands like WC-26 and siramesine can lead to mitochondrial swelling and the formation of multilayer membrane vacuoles, indicative of cellular stress and the initiation of autophagy. nih.gov

Impact on Neurotransmission and Neural Plasticity

Given the high expression of sigma receptors in the central nervous system, this compound is poised to have a significant impact on neuronal function. The modulation of sigma receptors can influence both neurotransmitter release and the mechanisms underlying learning and memory.

Sigma-1 receptor activation has been shown to modulate the release of several key neurotransmitters, including dopamine (B1211576), serotonin, and glutamate. wikipedia.org This modulation can have profound effects on mood, cognition, and motor control. Furthermore, sigma-1 receptor agonists have been demonstrated to enhance N-methyl-D-aspartate (NMDA) receptor function, a critical component of synaptic plasticity. nih.gov This enhancement is believed to contribute to the cognitive-enhancing and neuroprotective effects observed with some sigma-1 receptor ligands. nih.gov

A key aspect of sigma-1 receptor function in the brain is its ability to promote the secretion of brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net BDNF is essential for neuronal survival, growth, and the formation and strengthening of synapses, a process known as long-term potentiation (LTP). nih.govfrontiersin.org By increasing BDNF levels, ligands like this compound could potentially foster neural plasticity and resilience. nih.gov

Mechanisms of Action in Specific Cell Lines and Primary Cultures

While comprehensive studies on this compound in a wide array of cell lines are not yet available, research on related compounds provides valuable insights into its likely mechanisms of action in specific cellular contexts.

In neuronal cell lines such as HT-22, sigma-1 receptor agonists have demonstrated protective effects against excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative diseases. nih.gov This protection is attributed to the stabilization of intracellular calcium levels and the activation of pro-survival signaling pathways. nih.gov

In cancer cell lines, the effects of sigma receptor ligands are often dichotomous. In breast cancer cell lines like MCF-7, which express high levels of sigma receptors, radioiodinated analogs of this compound have shown high-affinity binding, suggesting a potential for targeted therapies. nih.govresearchgate.net In other cancer cell lines, such as the mouse breast cancer line EMT-6 and the human melanoma line MDA-MB-435, sigma-2 receptor ligands have been shown to induce cell death through apoptosis and autophagy. nih.gov In the human neuroblastoma cell line SK-N-SH, the sigma-2 ligand CM764 was found to stimulate glycolysis, indicating a role in cellular metabolism. nih.gov

The specific cellular response to this compound will ultimately be dictated by the unique molecular profile of each cell type, including the expression ratio of sigma-1 to sigma-2 receptors and the status of downstream signaling pathways.

Preclinical Pharmacological Evaluation of N 1 Benzylpiperidin 4 Yl Acetamide

In Vitro Pharmacological Efficacy Assessment in Disease Models

The in vitro evaluation of N-(1-benzylpiperidin-4-yl)acetamide and its analogs has centered on their binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The sigma-1 receptor, in particular, is a target of interest for various conditions, including neurological disorders and pain. nih.govnih.gov

A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally similar to this compound, have been synthesized and evaluated for their receptor binding properties. nih.gov These studies have consistently shown that these compounds exhibit a higher affinity for σ₁ receptors compared to σ₂ receptors. nih.govnih.gov For instance, the unsubstituted analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated a high affinity for σ₁ receptors with a Ki value of 3.90 nM and a 61.5-fold selectivity over σ₂ receptors (Ki = 240 nM). nih.gov

Further structure-activity relationship (SAR) studies have revealed that modifications to the arylacetamide and benzyl (B1604629) portions of the molecule can influence binding affinities. For example, replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly alter σ₁ receptor affinity. nih.gov However, the introduction of an imidazole (B134444) or pyridyl ring led to a substantial decrease in affinity for the σ₁ receptor. nih.gov Halogen substitution on the aromatic rings of both the phenylacetamide and benzyl groups generally maintained or slightly decreased σ₁ receptor affinity while significantly increasing affinity for the σ₂ receptor. nih.gov

The table below summarizes the binding affinities of selected N-(1-benzylpiperidin-4-yl)arylacetamide analogs for sigma-1 and sigma-2 receptors.

| Compound | R | Ki (σ₁ receptor, nM) | Ki (σ₂ receptor, nM) | Selectivity (σ₂/σ₁) |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | H | 3.90 | 240 | 61.5 |

| Analog 1 | 2-F | 3.56 | 667 | 187.3 |

| Analog 2 | 3-Cl | 2.80 | 120 | 42.9 |

| Analog 3 | 4-NO₂ | 5.20 | 350 | 67.3 |

Data compiled from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide and its substituted analogs. nih.gov

These in vitro binding assays are crucial for identifying compounds with the desired receptor interaction profile for further investigation in disease models. For example, sigma-1 receptor antagonists have shown potential in models of neuropathic pain. acs.org

In Vivo Assessment of Pharmacological Effects in Animal Models

While specific in vivo studies on this compound are limited in publicly available literature, research on its close analogs provides insights into its potential pharmacological effects. A notable example is the study of N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, which has demonstrated significant analgesic and anti-allodynic effects in a rat model of neuropathic pain. acs.org This suggests that compounds from this chemical class may have therapeutic potential for pain management.

In a model of neuropathic pain induced by chronic constriction injury of the sciatic nerve in rats, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide produced dose-dependent antinociceptive and anti-allodynic effects. acs.org These effects are believed to be mediated through the antagonism of the sigma-1 receptor. acs.org The potential for this class of compounds in pain relief is further supported by the fact that other sigma-1 receptor antagonists have shown efficacy in various pain models. nih.gov

The table below presents a summary of the in vivo effects observed with a closely related analog of this compound.

| Animal Model | Compound | Observed Effect | Potential Mechanism |

| Rat Chronic Constriction Injury (Neuropathic Pain) | N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Antinociceptive and Anti-allodynic | Sigma-1 Receptor Antagonism |

This data is based on studies of an analog and suggests the potential effects of this compound. acs.org

Further in vivo studies are necessary to fully characterize the pharmacological profile of this compound itself, including its effects on other physiological systems and in different disease models.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion - ADME)

Detailed pharmacokinetic (ADME) data for this compound is not extensively reported in the scientific literature. However, general characteristics of benzylpiperidine derivatives suggest they possess properties that are often favorable for drug development. nih.govunimi.it The N-benzylpiperidine motif is a common feature in many centrally acting drugs, indicating that this structural component can contribute to blood-brain barrier penetration. researchgate.net

Studies on other benzylpiperidine-based compounds have shown good ADME properties and low in vivo toxicity. nih.govunimi.it For example, a study on a series of benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors reported very good ADME parameters. nih.govunimi.it

Predictive in silico models can provide initial estimates of the ADME properties of this compound. However, experimental validation is essential to confirm these predictions. Key ADME parameters that would need to be determined experimentally include:

Absorption: Bioavailability after oral administration.

Distribution: Volume of distribution and tissue penetration, particularly into the central nervous system.

Metabolism: Identification of major metabolic pathways and metabolites.

Excretion: Routes and rate of elimination from the body.

Without specific experimental data, the ADME profile of this compound remains speculative.

Toxicological Assessment and Safety Pharmacology

General toxicological considerations for sigma-1 receptor ligands are important, as these compounds can modulate various physiological processes. nih.gov Safety pharmacology studies would need to evaluate the effects of this compound on the cardiovascular, respiratory, and central nervous systems.

Some studies on related benzylpiperidine derivatives have reported low in vivo toxicity. nih.govunimi.it However, a comprehensive toxicological evaluation of this compound would require a range of studies, including:

Acute toxicity studies: To determine the effects of a single high dose.

Repeat-dose toxicity studies: To assess the effects of long-term exposure.

Genotoxicity assays: To evaluate the potential for DNA damage.

Safety pharmacology studies: To investigate effects on vital functions.

The table below outlines the necessary toxicological assessments for a comprehensive preclinical evaluation.

| Type of Study | Purpose |

| Acute Toxicity | To determine the dose at which adverse effects are first observed. |

| Repeated-Dose Toxicity | To evaluate the effects of chronic exposure. |

| Genotoxicity | To assess the potential for mutagenicity and clastogenicity. |

| Safety Pharmacology | To investigate effects on cardiovascular, respiratory, and central nervous systems. |

Until these studies are conducted, the safety profile of this compound remains unknown.

Biomarker Identification and Validation in Preclinical Studies

The sigma-1 receptor itself is being investigated as a potential biomarker for various diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.org Elevated expression of the sigma-1 receptor has been associated with poor survival outcomes in certain types of breast cancer. nih.gov Therefore, ligands that bind to this receptor, such as this compound and its analogs, could potentially be developed as imaging agents to visualize and quantify receptor density in vivo. This could aid in diagnosis, prognosis, and monitoring treatment response.

Radiolabeled analogs of this compound could be used in techniques like Positron Emission Tomography (PET) to assess sigma-1 receptor expression in living organisms. The development of such imaging tools would be a significant step in validating the sigma-1 receptor as a clinical biomarker.

Preclinical studies would be required to:

Develop a radiolabeled version of this compound or a suitable analog.

Evaluate its binding specificity and pharmacokinetics in animal models.

Correlate the imaging signal with receptor expression levels in tissues.

Assess its utility in animal models of diseases where the sigma-1 receptor is implicated.

The table below lists the key steps in the preclinical validation of a sigma-1 receptor ligand as a biomarker imaging agent.

| Step | Objective |

| Radiosynthesis | To label the ligand with a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). |

| In Vitro Autoradiography | To confirm specific binding to target tissues. |

| In Vivo PET Imaging | To assess biodistribution, pharmacokinetics, and target engagement in animal models. |

| Correlation Studies | To correlate the PET signal with ex vivo measures of receptor density. |

The successful completion of these preclinical steps would be essential before such a biomarker could be considered for clinical translation.

Computational Modeling and Drug Design Approaches for N 1 Benzylpiperidin 4 Yl Acetamide Analogues

Ligand-Based Drug Design (LBDD) Strategies (e.g., Pharmacophore Modeling, 3D-QSAR)

Ligand-based drug design (LBDD) strategies are employed when the three-dimensional structure of the biological target is unknown or difficult to determine. These methods rely on the principle that molecules with similar biological activities often share common chemical features arranged in a specific spatial orientation.

Pharmacophore Modeling is a cornerstone of LBDD that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) required for a molecule to interact with its target receptor. For N-(1-benzylpiperidin-4-yl)acetamide analogues, which often feature a piperidine (B6355638) ring as a key structural moiety, pharmacophore models can be generated from a set of known active compounds. researchgate.net These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that possess the desired features and are likely to exhibit similar biological activity. dovepress.com The piperidine moiety itself is considered a hallmark pharmacophore for binding to sigma-1 and sigma-2 receptors. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a series of compounds and their 3D physicochemical properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives targeting sigma receptors, CoMFA revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influence binding affinity. nih.gov Similarly, QSAR studies on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists have shown the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or diminish activity, providing clear guidance for structural modifications.

| Compound Series | Target | Key Findings from QSAR/CoMFA | Impact on Drug Design |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Sigma-1 (σ1) Receptors | Electrostatic properties of the phenylacetamide ring substituents are critical for binding. nih.gov Halogen substitution generally increased affinity for sigma-2 receptors. nih.gov | Guides the selection of substituents on the aromatic ring to modulate binding affinity and selectivity. |

| 3-(4-benzylpiperidin-1-yl)propylamine Congeners | CCR5 Receptor | Lipophilicity and electron-donating substituents enhance binding affinity. nih.gov Molecular shape analysis (MSA) showed that increased molecular length is conducive to activity, while increased shadow area is detrimental. nih.gov | Informs modifications to improve receptor binding by optimizing substituent electronics and overall molecular shape. |

Structure-Based Drug Design (SBDD) Methodologies (e.g., Molecular Docking, Molecular Dynamics with Target Structures)

When the 3D structure of the target protein is available, structure-based drug design (SBDD) provides a powerful, direct approach to designing new ligands.

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. semanticscholar.orgorientjchem.org For this compound analogues, docking studies can elucidate how these molecules fit into the active site of a target, such as acetylcholinesterase or various G-protein coupled receptors. acs.org The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank them. crimsonpublishers.com This information is invaluable for understanding the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that govern binding and for identifying opportunities to improve ligand affinity and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex compared to the static picture provided by docking. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding. chemrxiv.orgnih.gov For this compound analogues, MD simulations can validate the stability of docking poses and reveal subtle, dynamic interactions that are crucial for high-affinity binding. plos.org These simulations are computationally intensive but provide a deeper understanding of the thermodynamics and kinetics of the binding process. nih.gov

Virtual Screening for Novel Scaffolds and Lead Optimization

Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based approaches.

For this compound research, VS can be used in two primary ways:

Hit Identification: Pharmacophore models or docking protocols developed for a specific target can be used to screen vast databases of commercially available or virtual compounds. dovepress.com This can lead to the identification of entirely new chemical scaffolds that are structurally different from this compound but still satisfy the key binding requirements of the target.

Lead Optimization: Once a promising lead compound like an this compound analogue is identified, VS can be used to screen libraries of related compounds or fragments to find modifications that improve potency or other properties. lephar.comfrontiersin.org For example, a fragment-based virtual screening approach could identify small chemical groups to add to the core scaffold to enhance interactions with the target protein. lephar.com

The overarching goal of VS is to enrich the selection of compounds for experimental testing, thereby increasing the hit rate and reducing the resources spent on synthesizing and screening less promising molecules. nih.gov

Predictive Modeling of ADMET Properties

A significant cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Predictive computational models play a critical role in early-stage drug discovery by flagging compounds that are likely to have unfavorable ADMET profiles. bhsai.org

For this compound analogues, various in silico tools can predict a wide range of properties. These models are typically built using large datasets of experimentally measured properties and employ machine learning algorithms or QSAR-like approaches. nih.govresearchgate.net Key properties that can be predicted include aqueous solubility, intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential for cardiac toxicity (e.g., hERG channel inhibition). bhsai.orgnih.gov By evaluating these properties computationally before synthesis, chemists can prioritize compounds that have a higher probability of possessing a balanced profile of potency and drug-likeness, ultimately reducing late-stage attrition. researchgate.netmdpi.com

| Property Category | Specific Parameter | Importance in Drug Design |

|---|---|---|

| A bsorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the extent to which a drug is absorbed after oral administration. |

| D istribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Determines where the drug distributes in the body and if it can reach its target (e.g., in the CNS). |

| M etabolism | Cytochrome P450 (CYP) Inhibition/Substrate Potential | Assesses metabolic stability and the potential for drug-drug interactions. |

| E xcretion | Renal Clearance | Predicts how the drug is eliminated from the body. |

| T oxicity | hERG Inhibition, Ames Mutagenicity, Hepatotoxicity | Flags potential for cardiac toxicity, carcinogenicity, and liver damage. bhsai.org |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every aspect of drug discovery, including research on this compound analogues. mdpi.com These advanced computational techniques can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov

Key applications include:

Enhanced QSAR and ADMET Modeling: Deep neural networks (DNNs) and other advanced ML algorithms can create more accurate and predictive models for activity and ADMET properties compared to traditional methods. nih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. nih.govresearchgate.net These models can be trained on the structural features of known active compounds, like this compound derivatives, and then tasked to generate novel structures with optimized properties, such as high predicted affinity and good ADMET profiles. crimsonpublishers.com

Target Identification and Validation: AI can analyze large-scale biological data from genomics, proteomics, and clinical studies to identify and validate new potential targets for which this compound analogues might be effective. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise efficient synthetic routes for novel analogues, accelerating the synthesis and testing cycle. researchgate.net

The integration of AI and ML into the drug design workflow for this compound analogues promises to accelerate the identification of preclinical candidates by making the design process more efficient, predictive, and innovative. mdpi.com

Future Directions and Therapeutic Potential Research Perspectives

Development of N-(1-benzylpiperidin-4-yl)acetamide as a Research Tool

The intrinsic structure of this compound makes it an invaluable tool for pharmacological research. Although it is structurally related to highly potent fentanyl-class opioids, it often serves as a weakly active or inactive control in studies, helping researchers to delineate the specific structural features required for potent opioid receptor activity. frontiersin.orgumich.edu Its primary utility, however, has been established in the study of sigma (σ) receptors.

Research has demonstrated that N-(1-benzylpiperidin-4-yl)phenylacetamide, a closely related analog, displays high affinity and selectivity for σ₁ receptors over σ₂ receptors. acs.orgnih.gov This makes the core scaffold a foundational template for developing selective σ₁ receptor ligands. acs.org Such selective ligands are crucial research tools for:

Elucidating Receptor Function: By selectively blocking or stimulating σ₁ receptors, these tools help to unravel their complex roles in cellular signaling, neuro-modulation, and disease pathophysiology. nih.gov

Target Validation: They are used to confirm whether the σ₁ receptor is a viable target for therapeutic intervention in various disorders, including neurological diseases and pain. nih.gov

Radiotracer Development: The high affinity of these compounds for σ₁ receptors suggests their potential development as radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computerized Tomography (SPECT), allowing for the visualization and study of σ₁ receptor distribution and density in the brain. nih.gov

Furthermore, in forensic and analytical chemistry, this compound and its derivatives can serve as certified reference materials or analytical standards. Their presence can help in the identification of synthetic pathways used in the illicit production of designer opioids, making them important tools for law enforcement and public health agencies. rigaku.com

Strategies for Further Lead Optimization and Scaffold Diversification

The this compound scaffold is a versatile template for lead optimization and diversification, aiming to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. arxiv.org Structure-activity relationship (SAR) studies are central to this effort, systematically modifying different parts of the molecule to observe the effects on biological activity. acs.org

Key strategies for optimization include:

Modification of the Acyl Group: Changing the acetamide (B32628) group to other functionalities (e.g., propanamide, benzamide) can significantly alter binding affinity and selectivity. For instance, replacing the acetamide with a phenylacetamide moiety dramatically increases affinity for σ₁ receptors. acs.org

Substitution on the Benzyl (B1604629) Moiety: Adding substituents to the benzyl ring can fine-tune electronic and steric properties, influencing how the molecule interacts with its target.

Alterations to the Piperidine (B6355638) Ring: Modifications to the core piperidine ring, or replacing it entirely (scaffold hopping), can lead to novel compounds with improved drug-like properties or entirely new pharmacological profiles. arxiv.org

N-Substitution on the Piperidine: Replacing the N-benzyl group with other substituents, such as a phenethyl group (as seen in fentanyl), drastically shifts activity towards opioid receptors. wikipedia.orgnih.gov This highlights the critical role of this position in determining the primary pharmacological target.

A notable SAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that halogen substitutions on the phenylacetamide ring generally increased affinity for σ₂ receptors, while electron-donating groups resulted in moderate σ₁ affinity with negligible σ₂ affinity. acs.org The 2-fluoro substituted analog was identified as having the highest selectivity for σ₁ receptors. acs.org

Table 1: SAR Insights from N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs for Sigma Receptors acs.org

| Substitution Position (Phenylacetamide Ring) | Substituent Type | General Effect on Receptor Affinity |

|---|---|---|

| 3-position | Halogen (Cl, Br, F), NO₂, OMe | Higher affinity for both σ₁ and σ₂ receptors |

| 2- and 4-positions | Halogen (Cl, Br, F), NO₂, OMe | Lower affinity compared to 3-position analogs |

| General | Halogen | Increased affinity for σ₂ receptors |

Investigation of Novel Pharmacological Targets and Polypharmacology

While initial interest in the this compound scaffold was driven by its relationship to opioids, extensive research has unveiled its promiscuity, a concept known as polypharmacology. This refers to the ability of a single compound to interact with multiple biological targets. This property can be leveraged to design multi-target drugs or to anticipate off-target effects.

Sigma Receptors: As established, the primary non-opioid targets for this scaffold are the σ₁ and σ₂ receptors. acs.orgacs.org Derivatives have been synthesized that show nanomolar affinity for σ₁ receptors, with high selectivity over both σ₂ and dopamine (B1211576) (D₂/D₃) receptors. acs.orgacs.org This selectivity is a key attribute for developing targeted therapeutics for CNS disorders where sigma receptors are implicated, such as schizophrenia and neuropathic pain. acs.orgacs.org

Antiviral and Antifungal Activity: The broader 4-aminopiperidine (B84694) scaffold has been identified as a promising starting point for developing novel therapeutics against infectious diseases. Optimization of related structures has led to potent inhibitors of the Hepatitis C Virus (HCV) by targeting the assembly stage of the viral life cycle. nih.gov Additionally, other 4-aminopiperidine derivatives have shown significant antifungal activity, appearing to inhibit ergosterol (B1671047) biosynthesis, a crucial pathway in fungi. mdpi.com

Other CNS Targets: Given the scaffold's presence in many CNS-active drugs, there is potential for derivatives to interact with other receptors, such as NMDA receptors or monoamine transporters. Investigating these potential off-target interactions is crucial for understanding the complete pharmacological profile of any new therapeutic candidate.

Emerging Applications in Chemical Biology and Translational Research

The adaptability of the this compound scaffold makes it suitable for creating sophisticated chemical biology probes. These probes are essential for translational research, bridging the gap between basic science and clinical applications.

Emerging applications include:

Affinity-Based Probes: By attaching a reactive group or a tag (like biotin) to a selective ligand derived from the scaffold, researchers can perform affinity-based proteomics. This technique allows for the "pull-down" and identification of the ligand's direct binding partners within a complex biological sample, confirming targets and discovering new ones.

Fluorescent Probes: Tagging a high-affinity derivative with a fluorescent molecule enables the visualization of its target receptor in cells and tissues using advanced microscopy techniques. This can provide valuable information on receptor localization, trafficking, and regulation in response to drug treatment.

Forensic and Diagnostic Tools: As a known precursor and analog structure in illicit fentanyl synthesis, developing highly sensitive detection methods for this compound and related compounds is a key area of translational research. rigaku.com This includes creating antibodies and developing advanced mass spectrometry techniques for their identification in seized materials and biological samples, which is critical for public health surveillance and law enforcement. nih.gov

Identification of New Therapeutic Avenues Based on this compound's Mechanism of Action

Understanding the mechanism of action of compounds derived from the this compound scaffold is paramount for identifying new therapeutic opportunities. The diverse targets of this scaffold open up numerous possibilities.

Non-Opioid Analgesics: The high affinity of derivatives for the σ₁ receptor is particularly promising for the development of novel pain therapeutics. acs.org Since σ₁ receptor antagonists have been shown to reduce pain in animal models, optimizing the scaffold for this target could lead to non-addictive alternatives to opioids for treating chronic and neuropathic pain. acs.org

Antiviral Therapeutics: The discovery that related 4-aminopiperidine structures inhibit HCV assembly suggests a new mechanistic approach to antiviral therapy. nih.gov Further exploration could lead to broad-spectrum antiviral agents that disrupt viral production rather than replication, a mechanism that could be synergistic with existing drugs. nih.gov

Antifungal Agents: The identification of 4-aminopiperidines as inhibitors of ergosterol biosynthesis presents a new avenue for creating antifungal drugs. mdpi.com Given the rise of drug-resistant fungal infections, new mechanisms of action are urgently needed.

Neuroprotective Agents: The involvement of σ₁ receptors in cellular stress responses and neuronal survival suggests that selective agonists or antagonists derived from this scaffold could have neuroprotective effects, with potential applications in Alzheimer's disease, Parkinson's disease, or recovery from stroke.

By continuing to explore the rich pharmacology of the this compound scaffold, researchers can unlock new mechanisms of action and develop novel treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)acetamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a stirred solution of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide in DMSO with CH₃Cl at RT for 4 hours yields derivatives after purification via TLC monitoring and reduced-pressure evaporation . Optimization involves adjusting solvent polarity (e.g., DMSO for solubility), temperature, and stoichiometry. Post-synthesis purification uses column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodology : Structural validation requires ¹H/¹³C NMR to confirm piperidine and acetamide moieties, mass spectrometry (HRMS) for molecular weight verification, and HPLC for purity assessment (>95%). X-ray crystallography may resolve stereochemistry in complex derivatives .

Q. What are the primary biological targets of this compound in neurological research?

- Methodology : The compound exhibits high affinity for sigma-1 receptors (σ1R), validated via competitive radioligand binding assays (e.g., using [³H]-(+)-pentazocine). Substitution at the benzyl or acetamide group modulates σ1R selectivity over σ2R, critical for neuroprotective studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve σ1R selectivity and reduce off-target effects?

- Methodology : Systematic modification of the benzyl group (e.g., halogenation, methoxy substitution) and acetamide chain elongation alters σ1R binding. For instance:

| Substituent | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| -H | 2.1 | 420 | 200 |

| -Cl | 1.8 | 650 | 361 |

| -OCH₃ | 3.2 | 310 | 97 |

| In vitro assays using SH-SY5Y cells guide prioritization of derivatives . |

Q. How do solubility and formulation challenges impact in vivo pharmacokinetic studies of this compound?

- Methodology : Poor aqueous solubility (e.g., ≥21.45 mg/mL in DMSO but insoluble in H₂O) necessitates prodrug strategies or nanoformulation. Pharmacokinetic profiling in rodents via LC-MS/MS evaluates bioavailability after oral/intravenous administration. Co-solvents (e.g., PEG 400) or liposomal encapsulation improve plasma half-life .

Q. How should researchers resolve contradictions in reported efficacy across in vitro and in vivo models?

- Methodology : Discrepancies arise from metabolic instability or blood-brain barrier (BBB) penetration limits. Address via:

- Metabolite ID : LC-HRMS to identify hepatic cytochrome P450 metabolites.

- BBB Permeability : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion in rats .

Q. What computational tools are effective for predicting off-target interactions of this compound derivatives?

- Methodology : Molecular docking (AutoDock Vina) against σ1R crystal structures (PDB: 5HK1) and machine learning (QSAR) models prioritize candidates with minimal off-target binding to dopamine or opioid receptors .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.